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Compound of Interest

6-Chloro-4-iodo-3-
Compound Name:
methoxypyridazine

Cat. No.: B169026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 6-Chloro-4-
iodo-3-methoxypyridazine and its derivatives. Due to the limited availability of public domain
spectra for 6-Chloro-4-iodo-3-methoxypyridazine, this guide presents predicted
spectroscopic data based on known characteristics of similar pyridazine structures. This
information is supplemented with experimental data from closely related derivatives to offer a
comprehensive reference for researchers in the field.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, and key IR absorption bands
for 6-Chloro-4-iodo-3-methoxypyridazine, alongside experimental data for structurally related
pyridazine derivatives. Mass spectrometry fragmentation patterns are also discussed.

Table 1: *H NMR Data (Predicted and Experimental)
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Chemical Shifts (6 ppm)

Compound Solvent and Coupling Constants (J
Hz)
6-Chloro-4-iodo-3- ~7.5 (s, 1H, H-5), ~4.1 (s, 3H,
o ) CDCls
methoxypyridazine (Predicted) OCHs3)
9.38 (1H, s, H3), 9.32 (1H, bs,
_ NH), 8.81 (1H, s, H5), 8.21
6-Chloro-N-(3-iodo-4-
thyipheryl) - (1H, d, J=2.2 Hz, H2"), 7.68
me enyl)-pyrazine-2- -
v ) e (1H, dd, J=8.2 Hz, J=2.2 Hz,
carboxamide[1]
H6"), 7.24 (1H, d, J=8.2 Hz, H5
), 2.42 (3H, s, CH3)
6-chloro-4-iodopyridin-3- cDCl 7.81 (s, 1H), 7.60 (s, 1H), 4.13
3
amine[2] (br s, 2H)
7.55-7.53 (m, 2H, H-Ar), 7.53
_ (d, J=2.1Hz, 2H, H-Ar), 7.41-
4-(2,6-dichlorobenzyl)-6-
o DMSO-de 7.35 (m, 4H, H-Ar), 6.89 (s,
phenylpyridazin-3(2H)-one[3]
1H, H-Pyz), 4.10 (s, 2H,
NCH2CO)
2.94 (s, 2H, CH2-Ar), 7.17—
7.20 (m, 2H, H-Ar), 7.38-7.44
4-(4-fluorobenzyl)-6- (m, 3H, H-Ar), 7.70 (d, 2H, J =
DMSO-ds

phenylpyridazin-3(2H)-one[3]

8.4 Hz, H-Ar), 7.78 (m, 2H, H-
Ar), 7.88 (s, 1H, H-pyri), 10.82
(s, 1H, CONH)

Table 2: 13C NMR Data (Predicted and Experimental)
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Compound Solvent Chemical Shifts (6 ppm)
6-Chloro-4-iodo-3- . ~160 (C-3), ~150 (C-6), ~130
3
methoxypyridazine (Predicted) (C-5), ~95 (C-4), ~55 (OCH5)
6-Chloro-N-(3-iodo-4- 159.2, 147.6, 147.4, 143.7,
methylphenyl)-pyrazine-2- - 142.2, 138.3, 135.3, 129.9,
carboxamide[1] 129.7,119.8, 100.8, 27.5
160.77, 144.32, 140.31,
4-(2,6-dichlorobenzyl)-6- 135.15, 133.23, 130.63,
o DMSO-de
phenylpyridazin-3(2H)-one[3] 129.77, 129.56, 129.44,
129.32, 126.06, 125.95, 31.44
161.84, 158.31, 144.20,
142.41, 135.90, 135.68,
4-(4-fluorobenzyl)-6-
DMSO-de 132.94, 129.66, 129.85,

phenylpyridazin-3(2H)-one[3]

129.51, 129.54, 129.51,
127.57, 35.31

Table 3: Infrared (IR) Spectroscopy Data (Predicted Functional Group Absorptions)

Functional Group

Predicted Absorption Range (cm~?)

C-H (aromatic) 3100 - 3000

C-H (aliphatic, OCHs) 2950 - 2850

C=N (pyridazine ring) 1600 - 1475

C=C (pyridazine ring) 1500 - 1400

C-O (methoxy) 1250 - 1050

C-Cl 800 - 600

C-l 600 - 500

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of 6-Chloro-4-iodo-3-methoxypyridazine is
expected to show a prominent molecular ion peak (M+) at m/z 270, corresponding to its
molecular weight.[4] The isotopic pattern of the molecular ion will be characteristic, showing
signals for the presence of chlorine (M+2 peak with approximately one-third the intensity of the
M+ peak).

Common fragmentation pathways for pyridazine derivatives involve the loss of small neutral
molecules such as N2, HCN, and radicals like Cle and I=.[5] Therefore, significant fragment ions
could be expected at:

[M - N2]*: m/z 242

[M - CIJ*: m/z 235

[M-1]*: m/z 143

[M - OCHs]*: m/z 239

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the pyridazine derivative in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de) in a standard 5 mm NMR tube.
[6] Ensure the sample is fully dissolved to obtain high-resolution spectra.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better signal dispersion.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical spectral width: 0-12 ppm.
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o A sufficient number of scans should be co-added to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Typical spectral width: 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).[6]

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
e Sample Preparation (Solid Sample):

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Apply pressure to ensure good contact.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate
mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

[6]
e Instrumentation: A standard FTIR spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

2.3 Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

« lonization Method: Electron lonization (El) is a common technique for the analysis of
relatively small organic molecules.[3]

e Instrumentation: A mass spectrometer equipped with an El source and a suitable mass
analyzer (e.g., quadrupole, time-of-flight).

o Data Acquisition:
o Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the compound. Compare the observed fragmentation with known
fragmentation pathways of similar compounds.

Visualizations

Experimental Workflow for Spectroscopic Characterization
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Figure 1. General workflow for the spectroscopic characterization of a pyridazine derivative.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a pyridazine derivative.

Structural Comparison of Pyridazine Derivatives

6-Chloro-4-iodo-3-methoxypyridazine

Similar halogenationﬁred chI0ro-iodo-heterocycle%ihared pyridazine ring Shared pyridazine ring

6-Chloro-N-(3-iodo-4-methylphenyl)- 4-(2,6-dichlorobenzyl)-6-phenyl- 4-(4-fluorobenzyl)-6-phenyl-
pyrazine-2-carboxamide pyridazin-3(2H)-one pyridazin-3(2H)-one

6-chloro-4-iodopyridin-3-amine

Figure 2. Structural relationship between the target compound and its comparative analogs.
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Caption: Structural relationship between the target compound and its comparative analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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